2,4,6-Trimethyl-1-nonene

Description

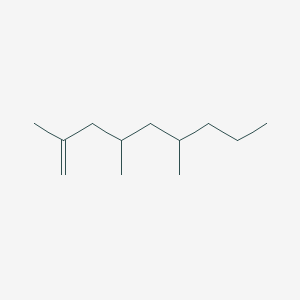

Structure

3D Structure

Properties

CAS No. |

144043-16-3 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

2,4,6-trimethylnon-1-ene |

InChI |

InChI=1S/C12H24/c1-6-7-11(4)9-12(5)8-10(2)3/h11-12H,2,6-9H2,1,3-5H3 |

InChI Key |

QFMQAIUZMMQKTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC(C)CC(=C)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,4,6 Trimethyl 1 Nonene

Established Laboratory Synthesis Protocols for 2,4,6-Trimethyl-1-nonene

For laboratory-scale synthesis where specificity is paramount, Grignard-based coupling and olefin metathesis represent powerful strategies for constructing the unique carbon skeleton of this compound.

Grignard reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. organic-chemistry.orgmasterorganicchemistry.com A plausible retrosynthetic analysis for this compound suggests a coupling between a nucleophilic Grignard reagent and a suitable electrophile. One such strategy involves the reaction of an organomagnesium halide with an allylic halide, often catalyzed by transition metals like nickel, palladium, or copper to facilitate the cross-coupling. nih.gov

A potential, though not explicitly documented, pathway could involve the synthesis of this compound via the coupling of a Grignard reagent derived from a branched alkyl halide with an appropriate allylic partner. The primary challenge in such syntheses is controlling regioselectivity and preventing side reactions like elimination, particularly with sterically hindered substrates. organic-chemistry.org The reaction of Grignard reagents with alkyl halides can be inefficient, but the use of specific catalysts can overcome these limitations. nih.gov

Table 1: Illustrative Grignard-Based Reaction Parameters

| Reactant A (Grignard) | Reactant B (Electrophile) | Catalyst | Potential Product |

|---|---|---|---|

| (2,4-dimethylheptyl)magnesium bromide | 3-chloro-2-methyl-1-propene | NiCl₂(dppp) | This compound |

| Allylmagnesium bromide | 1-bromo-2,4,6-trimethylheptane | CuI | 4,6,8-trimethyl-1-nonene* |

*Note: This illustrates a related isomer, highlighting the method's versatility.

Olefin metathesis is a powerful reaction that redistributes alkene fragments, catalyzed by metal alkylidene complexes of ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). wikipedia.orgchem-station.com Cross-metathesis, an intermolecular reaction between two different alkenes, provides a direct route to complex olefin products. sigmaaldrich.com

To synthesize a branched nonene like this compound, one could envision a cross-metathesis reaction between two carefully selected, less complex alkenes. A key consideration is driving the reaction equilibrium towards the desired product, often by removing a volatile byproduct such as ethylene (B1197577) gas. chem-station.comorganic-chemistry.org While highly effective, the synthesis of sterically hindered, tetrasubstituted olefins can be challenging and may require more active, specialized catalysts. chem-station.com

Table 2: Hypothetical Cross-Metathesis Strategy for a Precursor

| Alkene 1 | Alkene 2 | Catalyst | Target Product | Byproduct |

|---|---|---|---|---|

| 1-decene | 2-methyl-1-propene | Grubbs 2nd Gen. | 2-methyl-1-undecene | Propylene (B89431) |

| 2,4-dimethyl-1-pentene | 3-methyl-1-hexene | Schrock Catalyst | Branched Nonene Isomers | Ethylene |

Catalytic Oligomerization Pathways to Branched Alkenes

On an industrial scale, the most economically viable route to this compound and its isomers is the oligomerization of isobutylene (B52900). This process involves the sequential addition of isobutylene units catalyzed by acids.

The oligomerization of isobutylene proceeds through a cationic polymerization mechanism. acs.org The reaction is initiated by the protonation of an isobutylene molecule by an acid catalyst, forming a stable tertiary carbocation (the tert-butyl cation). acs.orgacademie-sciences.fr This cation then acts as an electrophile, attacking the double bond of another isobutylene molecule to form a C8 carbocation. This dimer cation can then either lose a proton to form a diisobutene (trimethylpentene) isomer or react with another isobutylene molecule to form a C12 carbocation. acs.org

Proton elimination from this C12 cation yields a triisobutylene (B147571) isomer, such as this compound. The distribution of dimers, trimers, and higher oligomers is highly dependent on reaction conditions. acs.orggoogle.com

Reaction Steps:

Initiation: CH₂=C(CH₃)₂ + H⁺ → (CH₃)₃C⁺

Propagation (Dimer formation): (CH₃)₃C⁺ + CH₂=C(CH₃)₂ → (CH₃)₃C-CH₂-C⁺(CH₃)₂

Propagation (Trimer formation): (CH₃)₃C-CH₂-C⁺(CH₃)₂ + CH₂=C(CH₃)₂ → C₁₂H₂₅⁺

Termination (Proton loss): C₁₂H₂₅⁺ → C₁₂H₂₄ + H⁺

The choice of acid catalyst is critical for controlling the selectivity of isobutylene oligomerization. mdpi.comberkeley.edu Both Brønsted and Lewis acids can catalyze the reaction. mdpi.com A variety of solid acid catalysts are employed in industrial processes due to their ease of separation and regeneration. These include:

Ion-Exchange Resins: Sulfonated polystyrene resins like Amberlyst-36 are effective at lower temperatures. rsc.org

Zeolites: These microporous aluminosilicates (e.g., H-ZSM-5, H-Beta, MCM-22) offer shape selectivity, which can influence the isomer distribution of the products. academie-sciences.frmdpi.comacs.org The acid strength and pore structure of the zeolite are key parameters. acs.orgmdpi.com

Metal Oxides: Supported metal oxides and other solid acids are also used. academie-sciences.fr

The catalyst's acid strength influences the reaction rate, while its pore environment can affect the size of the oligomers formed. berkeley.eduacs.org For instance, one-dimensional microporous catalysts can favor the formation of true oligomers by allowing them to exit the catalyst pores before further reactions occur. acs.org

Table 3: Influence of Catalyst Type on Isobutylene Oligomerization

| Catalyst Type | Typical Operating Temperature | Key Advantages | Selectivity Notes |

|---|---|---|---|

| Sulfonic Acid Resins (e.g., Amberlyst-36) | 70-140 °C rsc.org | High activity at low temperatures | Primarily favors dimer formation (diisobutene) |

| Zeolites (e.g., H-Beta) | 140-260 °C rsc.org | High thermal stability, shape selectivity | Can be tuned for higher oligomers (trimers, tetramers) by adjusting temperature rsc.org |

| Iron(III) Chloride Ionic Liquids | ~40 °C acs.org | Mild conditions, high conversion | Produces a mixture of dimers and trimers acs.org |

Derivatization Chemistry and Functional Group Interconversion of this compound

The terminal double bond in this compound is a reactive functional group that can be converted into a wide array of other functionalities. fiveable.mesolubilityofthings.com These functional group interconversions (FGIs) are fundamental transformations in organic synthesis. imperial.ac.uk The steric hindrance resulting from the methyl groups at the C2 and C4 positions can influence the reactivity and regioselectivity of these transformations.

Common derivatization reactions include:

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd) can reduce the double bond to yield the corresponding alkane, 2,4,6-trimethylnonane. fiveable.me

Oxidation: The alkene can be oxidized to form an epoxide using peroxy acids like m-CPBA. Dihydroxylation can be achieved using reagents like osmium tetroxide to form a diol. imperial.ac.uk

Halogenation: Addition of halogens (e.g., Br₂) across the double bond yields a dihaloalkane.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, converting the terminal alkene into a primary alcohol, 2,4,6-trimethylnonan-1-ol.

Hydration: Acid-catalyzed hydration would follow Markovnikov's rule, leading to the formation of a tertiary alcohol at the C2 position.

Table 4: Selected Functional Group Interconversions of this compound

| Starting Material | Reagent(s) | Product Functional Group |

|---|---|---|

| This compound | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |

| This compound | H₂/Pd-C | Alkane |

| This compound | m-CPBA | Epoxide |

| This compound | H₃O⁺ | Tertiary Alcohol |

Etheric Derivatives and Friedel-Crafts Catalysis with this compound

The synthesis of etheric derivatives and related alkylated aromatic compounds from alkenes such as this compound is frequently achieved through Friedel-Crafts catalysis. This class of reactions, a cornerstone of organic synthesis, involves the electrophilic aromatic substitution of an aromatic ring. In the context of reacting an alkene like this compound with an aromatic compound, typically a phenol (B47542), the reaction can proceed via two main pathways: O-alkylation, which results in the formation of an ether, and C-alkylation, which leads to the formation of an alkyl-substituted aromatic ring.

The industrial production of nonylphenols, for instance, relies on the acid-catalyzed alkylation of phenol with a mixture of nonenes. atamanchemicals.com This process yields a complex mixture of nonylphenol isomers. atamanchemicals.com The reaction mechanism is initiated by the protonation of the alkene by a catalyst, forming a carbocation intermediate. This electrophile then attacks the electron-rich aromatic ring of the phenol. The attack can occur either at the hydroxyl group (O-alkylation) to form a phenyl ether or at the aromatic ring itself (C-alkylation), typically at the ortho and para positions relative to the hydroxyl group. iitm.ac.inpnnl.gov

Research into the alkylation of phenols with various alkenes has provided significant insights into the factors governing the reaction's outcome. The choice of catalyst, reaction temperature, and the molar ratio of reactants are critical in determining the product distribution between O-alkylation and C-alkylation, as well as the regioselectivity of C-alkylation (ortho/para ratio). iitm.ac.in

Solid acid catalysts, particularly zeolites like H-BEA, have been extensively studied for these reactions. iitm.ac.inpnnl.gov They offer advantages over traditional homogeneous catalysts, such as mineral acids, by being more environmentally benign and easier to separate from the reaction mixture. whiterose.ac.uk The porous structure and acidic properties of zeolites can influence the selectivity of the reaction. For example, in the alkylation of phenol with 1-octene (B94956) over a BEA zeolite catalyst, both O-alkylation (octyl phenyl ether) and C-alkylation (octylphenols) products were formed in parallel. iitm.ac.in

Detailed studies have revealed that the formation of the O-alkylated product is often kinetically favored, meaning it forms faster, especially at lower temperatures. iitm.ac.inpnnl.gov However, this O-alkylation can be reversible. pnnl.gov The C-alkylated products, while forming more slowly, are often the thermodynamically more stable products. Consequently, reaction conditions can be tuned to favor one type of product over the other. For instance, increasing the reaction temperature can favor the formation of C-alkylated products. iitm.ac.in

The influence of reaction parameters on the alkylation of phenol with 1-octene, a process analogous to reactions with this compound, has been systematically investigated. The data below illustrates the impact of temperature and reactant mole ratio on product distribution.

Table 1: Influence of Reaction Temperature on Phenol Alkylation with 1-Octene

| Temperature (°C) | Phenol Conversion (%) | O/C-Alkylate Ratio | o/p-Alkylate Ratio |

|---|---|---|---|

| 100 | 25 | 1.5 | 1.8 |

| 110 | 35 | 1.8 | 2.0 |

| 120 | 45 | 2.1 | 2.2 |

| 130 | 55 | 2.5 | 2.4 |

Data derived from studies on zeolite catalysts, illustrating general trends in phenol alkylation. iitm.ac.in

As shown in the table, an increase in temperature generally leads to higher phenol conversion and favors the formation of O-alkylates and the ortho-isomer of C-alkylates. iitm.ac.in

Table 2: Effect of Phenol to 1-Octene Mole Ratio on Alkylation

| Phenol:1-Octene Ratio | Phenol Conversion (%) | O-Alkylate in Product (%) | C-Alkylate in Product (%) | O/C-Alkylate Ratio |

|---|---|---|---|---|

| 2:1 | 20 | 65 | 35 | 1.86 |

| 1:1 | 35 | 70 | 30 | 2.33 |

| 1:2 | 50 | 55 | 45 | 1.22 |

Data derived from studies on zeolite catalysts, illustrating general trends in phenol alkylation. iitm.ac.in

The molar ratio of the reactants also significantly affects the product composition. iitm.ac.in When the phenol-to-alkene ratio is high, there is a greater proportion of O-alkylation. iitm.ac.in Conversely, increasing the concentration of the alkene tends to favor the formation of C-alkylation products. iitm.ac.in The mechanism for C-alkylation is considered a stepwise route initiated by the protonation of the alkene, rather than an intramolecular rearrangement of the initially formed ether. pnnl.gov

Formation Mechanisms of 2,4,6 Trimethyl 1 Nonene Via Polymer Degradation

Thermal Pyrolysis of Polyolefins and 2,4,6-Trimethyl-1-nonene Generation

Thermal pyrolysis is a method of chemical recycling that involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere. When applied to polyolefins like polypropylene (B1209903), the long polymer chains are broken down into a complex mixture of smaller, volatile hydrocarbon molecules. Among these products, this compound emerges as a characteristic compound. The degradation of polypropylene is a complex process that can vary based on factors such as the degree of polymerization, the decomposition atmosphere, heating rate, and the polymer's specific structure (isotactic, syndiotactic, or atactic) researchgate.net.

The pyrolysis of polypropylene proceeds through a free-radical chain reaction mechanism. This process involves random scission of the C-C bonds in the polymer backbone, leading to the formation of a variety of smaller olefinic and paraffinic compounds. The product distribution includes a series of characteristic alkenes that are effectively oligomers of the propylene (B89431) monomer.

Key pyrolysis products of polypropylene include the propylene monomer, the dimer (2-methyl-1-pentene), and the trimer (2,4-dimethyl-1-heptene) researchgate.netresearchgate.net. Continuing this pattern, this compound is the corresponding C12 tetramer of propylene and is consistently identified as a principal product in the pyrolyzate of polypropylene researchgate.netresearchgate.net. Its presence, along with the C6 and C9 alkenes, provides a distinct chemical signature for polypropylene. Studies have shown that transfer reactions are predominant in polypropylene pyrolysis, generating products such as 2,4-dimethyl-1-heptene (B99265) and this compound in significant yields researchgate.net.

The table below summarizes the primary pyrolysis products typically observed from polypropylene.

| Product Type | Compound Name |

| Monomer | Propylene |

| Dimer | 2-Methyl-1-pentene |

| Trimer | 2,4-Dimethyl-1-heptene |

| Tetramer | This compound |

| Pentamer | 2,4,6,8-Tetramethyl-1-undecene |

| This table presents a simplified list of the main olefinic oligomers formed during polypropylene pyrolysis. |

The stereochemistry of the parent polypropylene polymer has a direct influence on the stereoisomeric composition of its degradation products. Polypropylene can exist in different forms based on the spatial orientation of the methyl groups along the polymer chain: isotactic (methyl groups on the same side), syndiotactic (methyl groups on alternating sides), and atactic (random orientation).

Pioneering work in the field demonstrated that the pyrolysis of stereoisomeric polypropylenes yields different relative intensities of the diastereomers of the resulting oligomers researchgate.netjst.go.jp. Specifically for the C12 tetramer fraction, which includes this compound, the pyrolysis products can be resolved into their two possible diastereomers: the meso and racemic forms. It has been established that the relative abundance of these stereoisomers in the pyrolyzate varies according to the tacticity of the original polypropylene sample being decomposed researchgate.net. This finding underscores that the structural information of the polymer is, to an extent, preserved in the stereochemistry of its key degradation products.

This compound as a Marker Compound in Polymer Analysis

The unique and consistent generation of this compound from polypropylene during pyrolysis makes it a valuable marker compound for analytical purposes. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique that utilizes this principle to identify and quantify the presence of polypropylene in various samples.

In the analysis of complex materials, such as coated papers or layered plastics, identifying the specific polymers used can be challenging. Py-GC/MS provides a solution by thermally degrading the material and analyzing the resulting volatile fragments. Each polymer produces a characteristic "fingerprint" or pyrogram.

For polypropylene, this fingerprint is distinguished by the presence of a series of branched alkenes, including 2-methyl-1-pentene, 2,4-dimethyl-1-heptene, and this compound researchgate.net. The detection of this specific suite of compounds is a reliable indicator of the presence of polypropylene. Therefore, when a sample containing a coating is analyzed via Py-GC/MS, the identification of this compound in the resulting pyrogram serves as strong evidence that the coating is, or contains, polypropylene. This method is sensitive enough to identify polymers in very small samples, such as a single chip of paint in forensic investigations. In contrast, polyethylene (B3416737) pyrolysis yields a different signature, primarily composed of a series of n-alkanes, n-alkenes, and alkadienes, allowing for clear differentiation between the two polymers researchgate.net.

Beyond qualitative identification, there is significant interest in using marker compounds for the quantitative analysis of polymers in complex mixtures or environmental samples. The principle is that the amount of a specific pyrolysis product generated is proportional to the mass of the parent polymer in the sample.

However, the quantitative analysis of polypropylene using its pyrolytic markers, including this compound, is subject to several variables. For instance, studies on the quantification of polypropylene microplastics have shown that environmental weathering and surface oxidation of the polymer can alter the yield of its pyrolysis products researchgate.net. One study demonstrated that the signal of the polypropylene trimer (2,4-dimethyl-1-heptene) was significantly reduced in weathered samples compared to virgin material, which would lead to an underestimation of the polymer's mass researchgate.net.

This highlights that while this compound is a definitive qualitative marker, its use as a precise quantitative indicator requires careful calibration and consideration of the sample's history and matrix. Research continues to refine methods to account for these effects and improve the accuracy of quantifying polypropylene in diverse samples through its unique pyrolytic products researchgate.net.

Advanced Analytical and Spectroscopic Characterization of 2,4,6 Trimethyl 1 Nonene

Gas Chromatography-Mass Spectrometry (GC-MS) in 2,4,6-Trimethyl-1-nonene Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the detection and quantification of this compound. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In GC, the compound's retention time, the time it takes to travel through the chromatographic column, is a key identifying characteristic. For this compound, the Kovats retention index, a standardized measure of retention time, has been reported as 1082 and 1086 on a standard non-polar column. nih.gov The retention time can vary depending on the specific GC column and temperature program used. For instance, in one analysis, this compound was identified with a retention time of 9.21 minutes. csic.esnih.gov In another study involving a methanolic extract of Azolla filiculoides, this compound was detected at a retention time of 10.270 minutes. researchgate.net

Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The mass spectrum of this compound is characterized by a prominent top peak at an m/z of 43. nih.gov The NIST Mass Spectrometry Data Center assigns it NIST Number 99764. nih.gov Specific ions are often selected for monitoring to enhance the selectivity and sensitivity of detection. For example, the ion with m/z 97 has been used as an indicator for quantifying this compound. csic.esnih.gov

GC-MS has been successfully employed to detect this compound in a variety of samples. It has been identified in the methanolic extract of the fern Azolla filiculoides researchgate.net, the essential oil of torch ginger inflorescence tandfonline.com, and in groundwater samples where its presence was attributed to plastic degradation. researchgate.net Furthermore, it has been detected in palm oil leaf extracts. tjnpr.org The technique's sensitivity allows for the detection of trace levels of the compound, which is crucial for environmental monitoring and food safety applications. peerj.com

Table 1: GC-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C12H24 |

| Molecular Weight | 168.32 g/mol |

| CAS Registry Number | 55771-40-9 nist.gov |

| Kovats Retention Index (Standard Non-polar) | 1082, 1086 nih.gov |

| Mass Spectrum Top Peak (m/z) | 43 nih.gov |

| Quantification Ion (m/z) | 97 csic.esnih.gov |

| NIST Number | 99764 nih.gov |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Polymer-Derived this compound

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is an indispensable tool for analyzing the chemical composition of polymeric materials and identifying their degradation products. This technique involves the thermal decomposition of a polymer in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by GC-MS. This compound is a known pyrolysis product of polypropylene (B1209903) (PP), making Py-GC-MS a key method for studying the thermal degradation of this widely used plastic. researchgate.netresearchgate.net

When polypropylene is subjected to pyrolysis, a complex mixture of hydrocarbons is generated through random chain scission and intramolecular hydrogen transfer reactions. researchgate.net Among these products, this compound is consistently identified as a significant component. researchgate.netresearchgate.net Its presence, along with other characteristic compounds like 2,4-dimethyl-1-heptene (B99265) and 2,4,6,8-tetramethyl-1-undecene, serves as a fingerprint for the identification of polypropylene in environmental samples and industrial processes. csic.esresearchgate.netimperial.ac.uk

The yield and relative abundance of this compound and other pyrolysis products can be influenced by factors such as the pyrolysis temperature and the presence of catalysts or inorganic materials. imperial.ac.ukuni-hamburg.de For example, studies have shown that the mineral matrix in soil can affect the Py-GC-MS response of polymers. imperial.ac.uk Despite these potential interferences, Py-GC-MS remains a robust and reliable method for the qualitative and quantitative analysis of polypropylene through the detection of its characteristic pyrolyzates, including this compound. csic.espeerj.com In some analytical workflows, it is used as a marker compound for the quantification of polypropylene in microplastic samples. csic.esnih.gov However, it is important to note that in certain particulate matter samples, typical pyrolysis products of PP, including this compound, were not detected, indicating the absence of this polymer. mdpi.com

Table 2: Key Pyrolysis Products of Polypropylene Identified by Py-GC-MS

| Pyrolysis Product | Chemical Formula |

| Propylene (B89431) | C3H6 |

| 2-Methyl-1-pentene | C6H12 |

| 2,4-Dimethyl-1-heptene | C9H18 |

| This compound | C12H24 |

| 2,4,6,8-Tetramethyl-1-undecene | C15H30 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. While specific, detailed NMR spectral data for this compound is not extensively documented in the readily available literature, the principles of NMR can be applied to predict and interpret its spectrum for structural confirmation. A ¹³C NMR spectrum for this compound is available in the SpectraBase database. spectrabase.com

In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the different types of protons in the molecule. The protons of the terminal vinylidene group (=CH₂) would likely appear in the downfield region, typically between 4.5 and 5.5 ppm. The protons of the methyl groups would resonate in the upfield region, generally below 1.5 ppm, with their exact chemical shifts influenced by their position relative to the double bond and the chiral centers. The numerous methylene (B1212753) (-CH₂) and methine (-CH) protons along the backbone of the nonene chain would produce a complex pattern of overlapping multiplets in the region between 1.0 and 2.5 ppm.

A ¹³C NMR spectrum would provide complementary information. The two carbons of the double bond (C1 and C2) would have characteristic chemical shifts in the olefinic region, typically between 100 and 150 ppm. The carbons of the methyl groups would appear at the most upfield positions, while the methylene and methine carbons of the aliphatic chain would have signals in the intermediate region. The specific chemical shifts would be influenced by the branching and stereochemistry of the molecule.

While detailed experimental NMR data for this compound is sparse, related studies on similar branched alkenes and polyolefin microstructures demonstrate the utility of NMR in confirming structural assignments and determining isomeric purity.

Other Chromatographic and Spectroscopic Techniques for this compound Analysis

Beyond the primary methods of GC-MS and Py-GC-MS, other advanced analytical techniques can be applied to the analysis of this compound, particularly in complex mixtures.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) , often coupled with a time-of-flight mass spectrometer (TOF-MS), offers significantly enhanced separation power compared to conventional one-dimensional GC. researchgate.netoup.comnih.gov This technique employs two different chromatographic columns in series, providing a much higher peak capacity and allowing for the separation of co-eluting compounds that would overlap in a single-column separation. researchgate.net GC×GC-TOFMS has been utilized in the analysis of complex samples like petrochemical products and has been shown to be effective in identifying various plastic degradation products, including this compound, in environmental samples. researchgate.netgcms.cz The enhanced resolution of GCxGC is particularly valuable for differentiating isomers and providing a more detailed chemical profile of complex hydrocarbon mixtures. scispace.com

Fourier-Transform Infrared (FTIR) Spectroscopy could also be used for the characterization of this compound. The FTIR spectrum would show characteristic absorption bands corresponding to the different functional groups present in the molecule. Key expected signals would include C-H stretching vibrations for the alkyl groups, and characteristic peaks for the C=C double bond of the alkene. While not as specific as MS for identification, FTIR is a valuable complementary technique for confirming the presence of these functional groups. The related compound, 2,4,6-trimethylnonane, has available ATR-IR spectral data. nih.gov

Environmental Occurrence and Distribution of 2,4,6 Trimethyl 1 Nonene

Detection of 2,4,6-Trimethyl-1-nonene as a Plastics Degradation Product in Aquatic Environments

There is currently no available scientific literature that reports the detection of this compound as a degradation product of plastics in aquatic environments. Research into the chemical composition of leachates from various types of plastics, including those weathered in simulated marine conditions, has identified a wide array of compounds. mdpi.combohrium.comresearchgate.netnih.govresearchgate.netmdpi.com However, this compound is not among the specifically identified molecules in these studies.

Identification of this compound in Atmospheric Particulate Matter and Microplastics

Similarly, a review of studies analyzing the chemical composition of atmospheric particulate matter and microplastics did not yield any results for the presence of this compound. While research has confirmed that microplastics can release various VOCs into the atmosphere, the specific chemical fingerprint of these emissions is still an area of active investigation, and this compound has not been identified. nih.govresearchgate.net

Environmental Pathways and Dispersal Mechanisms of this compound

Due to the lack of detection data, the environmental pathways and dispersal mechanisms of this compound cannot be specifically described. In general, volatile organic compounds released from the degradation of plastics can be transported through the atmosphere and aquatic environments. Their fate and transport are governed by their physical and chemical properties, such as volatility, water solubility, and persistence. However, without specific data for this compound, any discussion of its environmental pathways would be purely speculative.

Natural Occurrence and Phytochemical Investigations of 2,4,6 Trimethyl 1 Nonene

Presence of 2,4,6-Trimethyl-1-nonene in Plant Extracts

The branched-chain alkene, this compound, has been identified as a naturally occurring volatile compound in certain plant species. Its presence is typically determined through phytochemical analysis of plant extracts, most commonly utilizing gas chromatography-mass spectrometry (GC-MS) for separation and identification.

One notable source of this compound is the aquatic fern Azolla filiculoides. A phytochemical investigation of a methanolic extract of the whole plant revealed the presence of this compound among twenty-four other bioactive compounds. nih.govresearchgate.net This analysis provides clear evidence of the fern's capacity to synthesize this particular alkene.

In contrast, extensive phytochemical studies on various parts of the torch ginger, Etlingera elatior, including its leaves, rhizomes, and flowers, have not reported the presence of this compound. ijpsm.comtandfonline.comcabidigitallibrary.orgtandfonline.comresearchgate.netnih.gov These studies have, however, identified a rich and diverse array of other volatile and non-volatile compounds, such as terpenoids (e.g., myrcene, β-pinene, α-humulene), diarylheptanoids, and flavonoids. ijpsm.comtandfonline.comcabidigitallibrary.org The essential oils of Etlingera elatior are particularly noted for their complex compositions, which vary depending on the plant part and geographical origin. tandfonline.comresearchgate.net While a comprehensive list of all phytochemicals in Etlingera elatior is extensive, the current body of scientific literature does not include this compound as one of its constituents.

The following table summarizes the documented presence of this compound in the specified plant extracts.

| Plant Species | Presence of this compound | Primary Method of Identification | Key Findings |

| Azolla filiculoides | Present | Gas Chromatography-Mass Spectrometry (GC-MS) | Identified as one of 24 bioactive compounds in a methanolic extract of the whole plant. nih.govresearchgate.net |

| Etlingera elatior | Not Reported | Various (GC-MS, etc.) | Extensive phytochemical analyses have identified numerous other compounds, but not this compound. ijpsm.comtandfonline.comcabidigitallibrary.orgtandfonline.comresearchgate.netnih.gov |

Methodologies for the Extraction and Isolation of this compound from Natural Sources

The extraction and isolation of volatile compounds like this compound from plant matrices rely on techniques that can effectively separate these low molecular weight, lipophilic substances from the bulk of the plant material. The choice of method depends on the nature of the plant material, the volatility of the target compound, and the intended subsequent analysis.

Common Extraction Techniques for Plant Volatiles:

Steam Distillation: This is a widely used method for extracting essential oils. usalab.com It involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting mixture of steam and volatile oils is then condensed, and the oil is separated from the water. usalab.com This method is particularly suitable for compounds that are stable at the temperature of steam.

Solvent Extraction: This technique uses organic solvents to dissolve the volatile compounds from the plant material. usalab.com The choice of solvent is crucial and depends on the polarity of the target compounds. After extraction, the solvent is typically removed by evaporation to yield a concentrated extract.

Headspace Solid-Phase Microextraction (HS-SPME): This is a modern, solvent-free technique that is particularly useful for analyzing the aroma profile of plants. nih.gov A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace (the air above the sample) of the plant material. Volatile compounds adsorb to the fiber and are then thermally desorbed directly into the injection port of a gas chromatograph for analysis. nih.gov

Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. researchgate.net By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled, allowing for selective extraction.

Analytical Identification:

Following extraction, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly employed technique for the separation and identification of individual volatile compounds within a complex mixture. researchgate.netazom.comtisserandinstitute.org In GC, the volatile compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. azom.com In the specific case of identifying this compound in Azolla filiculoides, a methanolic extract was prepared and subsequently analyzed by GC-MS. researchgate.net

The following table outlines the primary methodologies for extracting and identifying volatile compounds like this compound from natural sources.

| Methodology | Principle | Application in Volatile Compound Analysis |

| Steam Distillation | Separation of volatile compounds by passing steam through the plant material. usalab.com | Common for essential oil extraction. usalab.com |

| Solvent Extraction | Dissolving compounds in a suitable organic solvent. usalab.com | Used to create extracts for further analysis. |

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile compounds onto a coated fiber from the sample's headspace. nih.gov | A solvent-free method for analyzing aroma profiles. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of compounds in a gas chromatograph followed by detection and identification by a mass spectrometer. researchgate.netazom.comtisserandinstitute.org | The definitive analytical technique for identifying individual volatile compounds in a mixture. researchgate.netazom.comtisserandinstitute.org |

Biosynthetic Considerations for this compound in Natural Systems

The precise biosynthetic pathway leading to this compound in plants has not been definitively elucidated. However, based on its chemical structure—a C12 branched-chain alkene—it is likely synthesized through pathways that produce either irregular terpenes or other branched-chain hydrocarbons.

Potential Biosynthetic Pathways:

Irregular Terpenoid Biosynthesis: Most terpenes are synthesized through the head-to-tail condensation of five-carbon isoprene (B109036) units (isopentenyl diphosphate, IPP, and its isomer dimethylallyl diphosphate, DMAPP). nih.gov However, a class of "irregular" terpenes is formed through non-head-to-tail condensations. nih.govdocumentsdelivered.comacs.org For instance, the formation of lavandulyl diphosphate, a precursor to irregular monoterpenes, involves a unique condensation of two DMAPP units. nih.gov It is conceivable that this compound, a C12 compound, could arise from a modified terpenoid pathway, possibly involving the condensation of isoprene units in an atypical manner or the subsequent modification of a larger terpenoid precursor.

Fatty Acid-Derived Alkene Biosynthesis: Plants are known to produce long-chain alkanes and alkenes, which are major components of cuticular waxes. nih.gov These are typically derived from very-long-chain fatty acids (VLCFAs). The biosynthesis involves the elongation of fatty acid chains followed by a decarboxylation or decarbonylation step to yield the final hydrocarbon. nih.govbiofueljournal.com The formation of 1-alkenes, in particular, has been shown to proceed via the decarboxylation of a fatty acid precursor. nih.gov It is plausible that this compound is synthesized via a similar pathway, starting from a branched-chain fatty acid precursor. The branching could be introduced during the fatty acid synthesis by utilizing branched-chain starter units.

Given that this compound is a C12 compound, it does not fit neatly into the typical C5-multiple rule of common terpenes. This suggests that it may be classified as a noncanonical or irregular terpenoid, or it could be the product of a pathway that synthesizes branched-chain alkenes from other precursors like fatty acids. nih.govyoutube.comresearchgate.netexeter.ac.uk Further research, including isotopic labeling studies, would be necessary to determine the exact biosynthetic origin of this compound in plants like Azolla filiculoides.

The table below summarizes the potential biosynthetic origins of this compound.

| Potential Pathway | Description | Relevance to this compound |

| Irregular Terpenoid Biosynthesis | Formation of terpenes through non-head-to-tail condensation of isoprene units. nih.govdocumentsdelivered.comacs.org | The C12 structure could be a result of an atypical condensation of isoprene units or modification of a larger terpene. |

| Fatty Acid-Derived Alkene Biosynthesis | Synthesis of alkenes from fatty acid precursors, often involving decarboxylation. nih.govbiofueljournal.com | A branched-chain fatty acid could serve as the precursor to this compound. |

Computational and Theoretical Studies on 2,4,6 Trimethyl 1 Nonene

Molecular Modeling and Conformational Analysis of 2,4,6-Trimethyl-1-nonene Isomers

The presence of multiple chiral centers and a double bond in this compound gives rise to a variety of stereoisomers. Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure and relative stabilities of these isomers. kau.edu.safiu.edu

Conformational analysis of open-chain molecules like this compound involves the study of the different spatial arrangements of atoms that result from rotation around single bonds. libretexts.org The relative energies of these conformers are influenced by factors such as torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups). fiu.edulibretexts.org For this compound, the presence of three methyl groups introduces significant steric hindrance, which plays a dominant role in determining the most stable conformations. nih.govscielo.br

Interactive Data Table: Predicted Relative Stabilities of this compound Conformers

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Key Interactions |

| Anti | ~180° | 0 (Reference) | Minimized steric interactions between methyl groups at C4 and C6. |

| Gauche | ~60° | 0.9 - 1.5 | Gauche interaction between methyl groups at C4 and C6. |

| Eclipsed | ~0° | > 5 | Significant steric and torsional strain. |

Note: The relative energy values are estimates based on typical values for gauche and eclipsed interactions in similar branched alkanes and have not been specifically calculated for this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide detailed insights into the electronic structure and reactivity of molecules. numberanalytics.comresearchgate.net These methods can be used to calculate a variety of properties, including molecular orbital energies, electron density distribution, and the energies of transition states for chemical reactions. nih.govresearchgate.net

The electronic structure of this compound is characterized by the presence of a carbon-carbon double bond, which is a region of high electron density. The highest occupied molecular orbital (HOMO) will be associated with the π-bond of the alkene, making it susceptible to attack by electrophiles. The lowest unoccupied molecular orbital (LUMO) will be the corresponding π* antibonding orbital.

The methyl groups, being electron-donating, will influence the electronic properties of the double bond. They will increase the electron density of the π-system, thereby increasing its nucleophilicity and reactivity towards electrophiles compared to an unsubstituted alkene. shareok.org However, the steric bulk of these methyl groups can also hinder the approach of reactants, a phenomenon known as steric hindrance. nih.govscielo.br

The reactivity of this compound will be a balance between these electronic and steric effects. For example, in reactions such as acid-catalyzed hydration or halogenation, the initial electrophilic attack will likely occur at the less substituted carbon of the double bond (C1), following Markovnikov's rule, to form a more stable tertiary carbocation at C2. nih.gov

Simulation of Reaction Mechanisms Involving this compound Formation and Transformation

Computational simulations are powerful tools for elucidating the detailed mechanisms of chemical reactions, including those involving the formation and transformation of this compound. sdsu.eduescholarship.org Such simulations can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the associated energy barriers. nih.gov

One important transformation of alkenes is isomerization, which can involve the migration of the double bond. libretexts.orgacs.org In the case of this compound, isomerization could lead to the formation of more stable internal alkenes. These reactions are often catalyzed by acids or transition metals and can proceed through carbocation intermediates. uregina.ca

The formation of this compound itself could occur through various synthetic routes, including the dehydration of the corresponding alcohol, 2,4,6-trimethyl-1-nonanol. Computational studies can model the mechanism of such elimination reactions, providing insights into the regioselectivity and stereoselectivity of the process.

Furthermore, the complex structure of this compound makes it susceptible to carbocation rearrangements. nih.govuregina.caacs.org If a carbocation is formed, for instance, by the addition of a proton to the double bond, a series of hydride and methyl shifts could occur, leading to a variety of rearranged products. Computational studies can predict the likelihood and pathways of these rearrangements by calculating the relative energies of the various possible carbocation intermediates and the transition states connecting them. nih.govresearchgate.net

Interactive Data Table: Calculated Parameters for a Hypothetical Electrophilic Addition to this compound

| Parameter | Value | Method |

| HOMO Energy | -9.5 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | +1.2 eV | DFT (B3LYP/6-31G) |

| Activation Energy (Protonation at C1) | 10-15 kcal/mol | DFT (B3LYP/6-31G) |

| Stability of Tertiary Carbocation (relative to primary) | ~15-20 kcal/mol | DFT (B3LYP/6-31G) |

Note: These values are illustrative and based on typical results for similar alkenes from DFT calculations. They have not been specifically computed for this compound.

Conclusion and Future Research Trajectories

Synthesis and Degradation Pathways of 2,4,6-Trimethyl-1-nonene

The formation and breakdown of this compound are governed by fundamental principles of organic and environmental chemistry.

Synthesis: The industrial origin of this compound is primarily as a byproduct of the thermal cracking of polypropylene (B1209903). In a laboratory setting, while specific synthesis procedures for this exact molecule are not widely published, established methods for creating branched alkenes are applicable. These include:

Dehydration of Alcohols: A common method for alkene synthesis involves the acid-catalyzed dehydration of alcohols. tcu.edulibretexts.orgpressbooks.pub For this compound, this would likely start with the synthesis of 2,4,6-trimethyl-1-nonanol. This tertiary alcohol could be synthesized via a Grignard reaction, where an appropriate Grignard reagent is reacted with a ketone. masterorganicchemistry.comorganicchemistrytutor.comyoutube.compearson.comkhanacademy.org Subsequent treatment with a strong acid like sulfuric or phosphoric acid would induce elimination of a water molecule to form the alkene. tcu.edulibretexts.orgpressbooks.pub

Wittig Reaction: This powerful and versatile olefination reaction provides a highly specific method for forming a carbon-carbon double bond. numberanalytics.comwikipedia.orgorganic-chemistry.orglibretexts.orgumass.edu The synthesis would involve reacting a phosphorus ylide, such as methylenetriphenylphosphorane, with a corresponding ketone, in this case, 2,4,6-trimethylnonan-2-one. wikipedia.orglibretexts.org A key advantage of the Wittig reaction is the precise placement of the double bond. libretexts.org

Degradation Pathways: The degradation of this compound in the environment can occur through both biotic and abiotic processes.

Biodegradation: As a hydrocarbon, this compound is susceptible to microbial degradation. The general hierarchy of hydrocarbon biodegradability is linear alkanes > branched alkanes > small aromatics > cyclic alkanes. nih.gov The branched structure of this compound suggests it would be degraded more slowly than its linear counterparts. khanacademy.org Aerobic degradation by bacteria and fungi is the primary pathway, initiated by enzymes like oxygenases that introduce oxygen into the molecule, leading to the formation of alcohols, aldehydes, and eventually fatty acids that can be mineralized. mdpi.com Anaerobic degradation of alkenes is also possible by certain bacteria, such as sulfate-reducing bacteria, although the specific mechanisms are less understood. organicchemistrytutor.com

Abiotic Degradation: In the atmosphere, the primary abiotic degradation pathway for alkenes is ozonolysis. nih.govlibretexts.orgwikipedia.orgmasterorganicchemistry.com This reaction involves the cleavage of the carbon-carbon double bond by ozone, which would break down this compound into smaller carbonyl compounds (aldehydes or ketones). libretexts.orgmasterorganicchemistry.com This process is a significant sink for alkenes in the troposphere and can contribute to the formation of secondary organic aerosols and other atmospheric components. The reaction with hydroxyl radicals (OH) is another important atmospheric degradation pathway for alkenes. mit.edu

Advancements in Analytical Characterization of this compound

The accurate identification and quantification of this compound rely on sophisticated analytical techniques, primarily centered around chromatography and mass spectrometry.

The principal method for the analysis of volatile organic compounds (VOCs) like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) . tcu.eduyoutube.com This technique separates volatile compounds in a gas chromatograph before detecting them with a mass spectrometer, providing both retention time and a mass spectrum for identification. The National Institute of Standards and Technology (NIST) database contains mass spectrometry data for this compound, which serves as a reference for its identification. nist.govnist.gov

Key analytical parameters for this compound using GC are its Kovats retention indices, which are standardized values that help in identifying compounds.

| Column Type | Active Phase | Retention Index (I) | Reference |

|---|---|---|---|

| Capillary | Petrocol DH | 1086 | nist.gov |

| Packed | Apiezon L | 1080 | nist.gov |

| Semi-standard non-polar | - | 1080, 1070 | nih.gov |

| Standard non-polar | - | 1082, 1086 | nih.gov |

Advancements in the field focus on improving sensitivity, speed, and in-situ analysis. These include developments in sample preparation and introduction, such as:

Static and Dynamic Headspace Sampling: These methods are used to collect VOCs from a sample matrix (e.g., soil, water, or a biological specimen) before injection into the GC. Dynamic headspace sampling can capture a larger quantity of VOCs compared to static techniques. tcu.edu

Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate VOCs. youtube.com

Unexplored Areas in Environmental and Natural Product Research of this compound

Despite its defined chemical structure, there is a significant lack of research on the presence and role of this compound in the natural world.

Environmental Occurrence: There are no significant reports detailing the monitoring of this compound in environmental compartments such as air, water, or soil. Its primary known source is from industrial processes (polypropylene cracking), suggesting it could be a potential marker for plastic degradation in the environment. Future research should focus on developing targeted monitoring programs to assess its prevalence, transport, and fate in various ecosystems.

Natural Product Chemistry: The compound is not currently recognized as a known natural product from plants, fungi, or microorganisms. Many organisms produce a vast array of volatile hydrocarbons for signaling and defense. youtube.com It is plausible that related branched alkenes are produced biologically. Investigating the volatile profiles of various organisms, particularly those in environments contaminated with plastics, could reveal if this compound or similar compounds are being produced or bio-accumulated. A study using mussels as biomonitors for 2,4,6-trinitrotoluene (B92697) in marine environments sets a precedent for how such monitoring could be adapted for hydrocarbon pollutants. nih.gov

Emerging Methodologies and Research Perspectives for this compound Studies

Future investigations into this compound will benefit from emerging analytical technologies and a broader, more interdisciplinary research perspective.

Emerging Analytical Methodologies: While GC-MS remains the gold standard, other techniques offer new possibilities. Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a highly sensitive method for real-time, online detection of VOCs without the need for extensive sample preparation or chromatographic separation. tcu.eduyoutube.com The application of comprehensive two-dimensional gas chromatography (GC×GC) could also enhance the separation and identification of this compound in complex environmental matrices. youtube.com

Future Research Perspectives:

Atmospheric Chemistry: Detailed studies on the ozonolysis and OH-radical reaction kinetics of this compound are needed to accurately model its atmospheric lifetime and its contribution to air pollution.

Bioremediation Potential: Given that hydrocarbon-degrading microorganisms are widespread, future research could explore the isolation and characterization of microbial consortia capable of efficiently degrading this compound. mdpi.com This could have applications in the bioremediation of plastic-polluted sites.

Toxicological and Ecological Impact: The complete absence of data on the potential toxicity of this compound to various organisms represents a major knowledge gap. Future studies should assess its ecological impact to understand the risks it may pose.

Q & A

Basic Research Questions

Q. How can 2,4,6-Trimethyl-1-nonene be identified in environmental samples, and what analytical methods are most effective?

- Methodological Answer : Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GCMS) and Thermal Extraction Desorption-GC/MS (TED-GC-MS) are primary techniques for detecting this compound as a pyrolysis product of polypropylene (PP). These methods isolate branched alkenes through controlled thermal degradation, with retention times (e.g., ~12.7–27.9 minutes) and mass spectra (e.g., m/z 69, 71) serving as diagnostic markers . Coupling with Thermogravimetric-Fourier Transform Infrared Spectroscopy (TG-FTIR) enhances mechanistic insights into degradation pathways .

Q. What are the standard reference data sources for validating the physicochemical properties of this compound?

- Methodological Answer : The National Institute of Standards and Technology (NIST) Chemistry WebBook provides validated phase-change data (e.g., boiling points, enthalpies of vaporization) for hydrocarbons. Researchers should cross-reference experimental data against NIST’s high-resolution spectral libraries and thermodynamic databases to ensure accuracy, particularly for branched alkenes .

Advanced Research Questions

Q. How do radical chain mechanisms explain the formation of this compound during polypropylene pyrolysis?

- Methodological Answer : PP degradation above 400°C follows a radical chain mechanism initiated by random scission of polymer chains. Beta (β) scission of primary radicals produces secondary radicals and alkenes like this compound. Intramolecular hydrogen transfer and termination reactions further influence product distribution. Experimental validation involves isolating intermediates via controlled-temperature pyrolysis and electron paramagnetic resonance (EPR) spectroscopy to track radical lifetimes .

Q. What methodological discrepancies arise when detecting this compound in particulate matter (PM) samples, and how can they be resolved?

- Methodological Answer : Contradictions in detection (e.g., absence in PM samples despite being a PP marker) may stem from matrix interference or detection limits. Strategies include:

- Sample Preconcentration : Solid-phase extraction (SPE) to isolate trace hydrocarbons.

- Method Sensitivity Optimization : Using high-resolution mass spectrometers (HRMS) with sub-ppm detection limits.

- Blind Testing : Spiking PM samples with synthetic this compound to validate recovery rates .

Q. How can pyrolysis parameters be optimized to enhance the selectivity of this compound as a PP degradation marker?

- Methodological Answer : A factorial experimental design is recommended:

- Temperature Gradients : Test pyrolysis between 350°C and 450°C to balance yield and specificity.

- Heating Rates : Slow heating (e.g., 10°C/min) reduces side reactions, improving signal clarity.

- Catalyst Screening : Metal oxides (e.g., ZnO) may suppress competing pathways, increasing selectivity for branched alkenes .

Q. What hybrid methodologies integrate qualitative and quantitative approaches for studying this compound in complex matrices?

- Methodological Answer : A mixed-methods framework combines:

- Quantitative : Py-GCMS for absolute quantification using internal standards (e.g., deuterated alkenes).

- Qualitative : Computational modeling (e.g., density functional theory) to predict degradation pathways and validate spectral assignments.

Triangulation of data reduces epistemic uncertainty, particularly in environmental nanoplastics research .

Data Contradiction Analysis

Q. Why do some studies report this compound as absent in PM samples despite its role as a PP marker?

- Methodological Answer : Discrepancies may arise from:

- Polymer Aging : Weathered PP may degrade into smaller fragments (e.g., <C10) undetectable by standard GC methods.

- Co-elution Issues : Overlapping peaks with structurally similar alkenes (e.g., 2,4-dimethyl-1-heptene) require advanced chromatographic resolution (e.g., GC×GC-TOFMS) .

Research Design Considerations

Q. What statistical models are suitable for correlating this compound concentrations with PP contamination levels?

- Methodological Answer : Multivariate regression models incorporating:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.